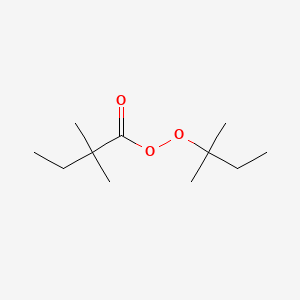

tert-Pentyl 2,2-dimethylperoxybutyrate

Description

Overview of Organic Peroxides as Radical Sources

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org A defining characteristic of these compounds is the relative weakness of the oxygen-oxygen single bond. This bond can be readily broken, a process known as homolytic cleavage, through the application of energy, typically in the form of heat or ultraviolet (UV) radiation. wikipedia.orgpergan.com This decomposition results in the formation of two free radicals (RO•), which are highly reactive species due to the presence of an unpaired electron. wikipedia.orgnumberanalytics.com

This ability to controllably generate free radicals makes organic peroxides highly effective as initiators for free-radical polymerization. pergan.comnumberanalytics.com This type of polymerization is a chain reaction used to synthesize a wide variety of polymers, including polyethylene (B3416737), polyvinyl chloride (PVC), and various acrylics. pergan.comnumberanalytics.comfujifilm.com The process begins when the initiator-derived free radical reacts with a monomer molecule, starting a polymer chain that then propagates by adding more monomer units. fujifilm.combyjus.com The choice of a specific organic peroxide initiator is often dictated by the desired reaction temperature and the specific monomer being polymerized, as different peroxides have different decomposition rates at various temperatures. pergan.comnumberanalytics.com

Classification and Significance of Peroxyesters in Polymerization Processes

Organic peroxides are categorized into several types, such as dialkyl peroxides, diacyl peroxides, hydroperoxides, and peroxyesters. wikipedia.orgpergan.com Peroxyesters, which have the general structure R-C(O)O-O-R', are a particularly significant class used as radical initiators. wikipedia.org They are essentially esters of peroxycarboxylic acids.

Specific Context of tert-Pentyl 2,2-dimethylperoxybutyrate within Peroxyester Chemistry

This compound is a specific member of the peroxyester family. ontosight.ai As an organic peroxide, it functions as a source of free radicals for initiating polymerization reactions. ontosight.ai Its structure features a tert-pentyl group (an amyloxy group) and a 2,2-dimethylbutyrate group, which influences its stability and reactivity profile. ontosight.aisielc.com This compound is utilized in polymerization processes where its specific decomposition kinetics are advantageous for achieving desired polymer characteristics.

Below is a table detailing the computed properties of this compound.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂O₃ | PubChem nih.gov |

| Molecular Weight | 202.29 g/mol | PubChem nih.gov, Inxight Drugs |

| IUPAC Name | 2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate | PubChem nih.gov |

| CAS Number | 93778-67-7 | PubChem nih.gov, SIELC Technologies sielc.com |

| Topological Polar Surface Area | 35.5 Ų | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 202.15689456 Da | PubChem nih.gov |

Compound Nomenclature

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Synonym / IUPAC Name |

|---|---|

| This compound | 2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate nih.gov |

| Benzoyl peroxide | Dibenzoyl peroxide wikipedia.org |

| Di-tert-pentyl peroxide | Bis(1,1-dimethylpropyl) peroxide |

| p-tert-Pentylphenol | 4-(2-methylbutan-2-yl)phenol nih.gov |

| tert-Amyl peroxypivalate | 2-Methylbutan-2-yl 2,2-dimethylpropaneperoxoate chemspider.com |

| Polyvinyl chloride | PVC pergan.com |

Properties

CAS No. |

93778-67-7 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate |

InChI |

InChI=1S/C11H22O3/c1-7-10(3,4)9(12)13-14-11(5,6)8-2/h7-8H2,1-6H3 |

InChI Key |

BHOJYRVNQUQMDT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)OOC(C)(C)CC |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Considerations for Tert Pentyl 2,2 Dimethylperoxybutyrate

Established Synthetic Pathways to Peroxyesters

The synthesis of peroxyesters, a class of organic compounds characterized by the R-O-O-C(=O)-R' functional group, has been approached through several well-documented chemical transformations. These methods generally involve the formation of the peroxy-ester linkage through the reaction of a hydroperoxide with an acylating agent or the alkylation of a peroxyacid.

One of the most prevalent and commercially viable methods is the acylation of tertiary hydroperoxides with acid chlorides or acid anhydrides. gre.ac.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. For instance, tert-butyl peroxyesters are commercially prepared by reacting tert-butyl hydroperoxide with the corresponding acid chloride in the presence of an aqueous alkali solution, such as 20% sodium hydroxide (B78521). google.com This method is also applicable to the synthesis of tert-amyl (tert-pentyl) peroxyesters. google.com

Another significant synthetic route is the alkylation of peroxyacids. gre.ac.uk This approach involves the reaction of a peroxyacid with an alkylating agent. Historically, it was believed that the alkylation of peroxyacids was not a feasible process. numberanalytics.com However, subsequent research demonstrated that tertiary peroxyesters could be successfully synthesized via carbocation intermediates, particularly when using milder conditions. numberanalytics.com

More recently, alternative and more environmentally benign methods have been explored. One such method involves the direct reaction of a carboxylic acid with a hydroperoxide using a specific catalyst, thereby avoiding the use of expensive and hazardous acid chlorides. google.com

A summary of these established pathways is presented in the table below.

| Synthetic Pathway | Reactants | Typical Conditions | Key Features |

| Acylation of Hydroperoxides | Tertiary Hydroperoxide + Acid Chloride/Anhydride | Presence of a base (e.g., NaOH, pyridine) | Commercially used, generally good yields. gre.ac.ukgoogle.com |

| Alkylation of Peroxyacids | Peroxyacid + Alkylating Agent | Milder conditions, often involves carbocation intermediates | Particularly successful for tertiary peroxyesters. numberanalytics.com |

| Catalytic Esterification | Carboxylic Acid + Hydroperoxide | Specific catalyst (e.g., polyvinyl alcohol composite amino acid catalyst) | Avoids the use of acid chlorides. google.com |

Targeted Synthesis of tert-Pentyl 2,2-dimethylperoxybutyrate

Based on the established synthetic pathways, a targeted synthesis for this compound can be designed. The most direct and analogous method to commercial preparations of similar peroxyesters would involve the reaction of tert-pentyl hydroperoxide with 2,2-dimethylbutyryl chloride.

The synthesis would proceed as follows:

Preparation of the Hydroperoxide Salt: Tert-pentyl hydroperoxide is treated with a suitable base, such as aqueous sodium hydroxide, to form the corresponding sodium peroxyl salt. This deprotonation increases the nucleophilicity of the hydroperoxide.

Acylation: The freshly prepared 2,2-dimethylbutyryl chloride is then slowly added to the solution of the tert-pentyl hydroperoxide salt. The reaction is typically conducted at low temperatures to control the exothermic reaction and minimize side reactions.

Work-up and Purification: After the reaction is complete, the organic layer containing the desired peroxyester is separated, washed to remove any unreacted starting materials and byproducts, and then purified, often through vacuum distillation or chromatography.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed synthesis of this compound

The reactants and their roles in this targeted synthesis are summarized in the following table:

| Reactant | IUPAC Name | Role in Synthesis |

| tert-Pentyl hydroperoxide | 2-methylbutan-2-yl hydroperoxide | Provides the tert-pentyl peroxy group. |

| 2,2-Dimethylbutyryl chloride | 2,2-Dimethylbutanoyl chloride | Acylating agent, provides the 2,2-dimethylbutyryl group. |

| Sodium Hydroxide (NaOH) | Sodium Hydroxide | Base to deprotonate the hydroperoxide, forming a more reactive nucleophile. |

Reaction Mechanism Elucidation in Peroxyester Formation

The formation of a peroxyester from a hydroperoxide and an acid chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

Deprotonation of the Hydroperoxide: The reaction is initiated by the deprotonation of the tert-pentyl hydroperoxide by a base (e.g., hydroxide ion), forming a tert-pentyl peroxy anion. This anion is a potent nucleophile.

Nucleophilic Attack: The tert-pentyl peroxy anion attacks the electrophilic carbonyl carbon of 2,2-dimethylbutyryl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled, resulting in the formation of the peroxyester, this compound.

The general mechanism is illustrated in the following diagram:

Scheme 2: General mechanism for peroxyester formation from a hydroperoxide and an acid chloride

In the case of peroxyacid alkylation, the mechanism involves the formation of a carbocation from the alkylating agent, which is then attacked by the nucleophilic peroxyacid. This pathway is particularly effective for producing tertiary peroxyesters due to the relative stability of tertiary carbocations. numberanalytics.com

Optimization Strategies for Synthetic Yield and Purity in Academic Synthesis

In an academic or research setting, maximizing the yield and purity of the synthesized this compound is crucial. Several strategies can be employed to achieve this.

Phase-Transfer Catalysis (PTC): One of the most effective methods for optimizing peroxyester synthesis is the use of phase-transfer catalysis. polymtl.ca In the reaction between a hydroperoxide (often in an aqueous phase with the base) and an acid chloride (in an organic phase), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the hydroperoxide anion from the aqueous phase to the organic phase. numberanalytics.com This enhances the reaction rate and can lead to higher yields under milder conditions. numberanalytics.com

Reaction Conditions Optimization:

Temperature: The reaction is typically exothermic, so maintaining a low temperature (e.g., 0-10 °C) is essential to control the reaction rate, prevent side reactions, and ensure the stability of the peroxyester product.

Stoichiometry: Precise control of the molar ratios of the reactants is important. Using a slight excess of the acid chloride may drive the reaction to completion, but a large excess can lead to purification challenges.

Stirring: Efficient mixing is crucial in a biphasic system to maximize the interfacial area and facilitate the reaction, especially when a phase-transfer catalyst is used.

Purification Techniques:

Washing: Thorough washing of the crude product with water and dilute base can remove unreacted acid chloride and other water-soluble impurities.

Drying: The organic phase should be carefully dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) before final purification, as water can promote the decomposition of the peroxyester.

Chromatography: For high-purity samples required for analytical or mechanistic studies, flash column chromatography can be an effective purification method.

A summary of optimization strategies is provided in the table below.

| Strategy | Description | Expected Outcome |

| Phase-Transfer Catalysis | Use of a catalyst (e.g., quaternary ammonium salt) to facilitate inter-phase reaction. | Increased reaction rate, higher yield, milder conditions. polymtl.canumberanalytics.com |

| Low-Temperature Control | Maintaining the reaction at a low and stable temperature. | Minimized side reactions and product decomposition. |

| Stoichiometric Control | Precise measurement and control of reactant molar ratios. | Maximized conversion of the limiting reagent and simplified purification. |

| Efficient Purification | Multi-step washing, drying, and potentially chromatographic separation. | High purity of the final product. |

By carefully selecting the synthetic pathway and meticulously controlling the reaction parameters, this compound can be synthesized with high yield and purity, enabling further study of its properties and applications.

Thermal Decomposition Kinetics and Mechanistic Pathways of Tert Pentyl 2,2 Dimethylperoxybutyrate

Fundamental Principles of Peroxyester Thermolysis

The thermolysis of organic peroxyesters is fundamentally driven by the inherent weakness of the oxygen-oxygen (O-O) bond in the peroxy functional group. This bond has a dissociation energy of approximately 45 kcal/mol, making it susceptible to cleavage upon heating. The decomposition process generates highly reactive free radicals, which are utilized to initiate chemical reactions like polymerization.

The general mechanism for peroxyester decomposition can proceed through two primary pathways, largely influenced by the structure of the acyl group (R-C(O)-) researchgate.net:

One-Bond Scission: In this pathway, the initial and rate-determining step is the homolytic cleavage of the O-O bond, forming a carboxyl radical and an alkoxy radical.

Concerted Two-Bond Scission: This mechanism involves a simultaneous or near-simultaneous cleavage of both the O-O bond and the adjacent carbon-carbon (C-C) bond of the acyl group. This pathway bypasses the formation of a discrete carboxyl radical, directly yielding an alkyl radical and carbon dioxide, in addition to the alkoxy radical.

The stability of the potential alkyl radical (R•) that would be formed upon decarboxylation is a key factor determining which pathway is favored. Peroxyesters with acyl groups that can form stable alkyl radicals (e.g., tertiary or benzyl (B1604629) radicals) are more likely to decompose via the concerted two-bond scission mechanism. gwdg.deuni-goettingen.de

Primary Homolytic O-O Bond Scission in tert-Pentyl 2,2-dimethylperoxybutyrate

The decomposition of this compound is initiated by the homolytic cleavage of the O-O bond. The structure of this specific peroxyester features a 2,2-dimethylbutyryl group attached to the carbonyl carbon. The carbon atom alpha to the carbonyl group is quaternary. This structure strongly favors a concerted two-bond scission mechanism. gwdg.deuni-goettingen.de

The primary decomposition step can be represented as follows:

(CH₃CH₂)C(CH₃)₂-C(O)O-O-C(CH₃)₂CH₂CH₃ → (CH₃CH₂)C(CH₃)₂• + CO₂ + •O-C(CH₃)₂CH₂CH₃

Kinetic Parameters of Decomposition (e.g., Rate Constants, Activation Energies)

The rate of decomposition of a peroxyester is a critical parameter for its application, often characterized by its rate constant (k) and half-life (t₁/₂), which is the time required for half of the peroxide to decompose at a specific temperature. pergan.comscribd.com These kinetic parameters are determined by the activation energy (Ea) and the pre-exponential factor.

For this compound, its structural classification as a "tertiary" peroxyester (due to the quaternary alpha-carbon in the acyl group) allows for estimation of its kinetic parameters based on closely related compounds. gwdg.deuni-goettingen.de Studies on aliphatic tert-amyl peroxyesters show that "tertiary" peroxyesters have significantly lower activation energies compared to "primary" or "secondary" ones. gwdg.de For example, tert-amyl peroxypivalate, a tertiary peroxyester, has an activation energy of around 120 kJ·mol⁻¹. uni-goettingen.de This is substantially lower than the ~140 kJ·mol⁻¹ observed for "primary" peroxyesters like tert-amyl peroxyacetate, which decompose via a one-bond scission mechanism. gwdg.deuni-goettingen.de The lower activation energy for tertiary peroxyesters like this compound is a direct consequence of the more stable transition state of the concerted two-bond scission mechanism. researchgate.net

The following interactive table presents typical kinetic data for peroxyesters analogous to this compound, illustrating the effect of structure on decomposition rates.

| Peroxyester | Type | Half-Life (10 hr) Temp (°C) | Half-Life (1 hr) Temp (°C) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| tert-Amyl Peroxypivalate | Tertiary | 59 | 76 | ~120 |

| tert-Amyl Peroxy-2-ethylhexanoate | Secondary | 73 | 91 | ~130 |

| tert-Amyl Peroxyacetate | Primary | 98 | 117 | ~140 |

Data is representative and compiled from analogous compounds for illustrative purposes. gwdg.deuni-goettingen.depergan.com

Influence of Solvent Environment on Decomposition Kinetics

The solvent environment can influence the kinetics of peroxyester decomposition, although the effect is generally less pronounced for non-polar, homolytic reactions compared to reactions involving charged species. For decompositions proceeding via a concerted, non-polar transition state, such as that of this compound, the influence of solvent polarity is typically minor.

However, the "cage effect" is a significant solvent-dependent phenomenon. After the initial bond scission, the newly formed radicals are momentarily trapped within a "cage" of surrounding solvent molecules. Within this cage, several events can occur:

Recombination: The radicals can recombine to reform the original peroxyester or form other stable products.

Diffusion: The radicals can diffuse out of the solvent cage and into the bulk solvent, where they can initiate polymerization or other reactions.

The viscosity of the solvent plays a crucial role in the cage effect. In more viscous solvents, the radicals are confined for a longer duration, increasing the probability of in-cage recombination and reducing the efficiency of the peroxide as an initiator for reactions in the bulk medium.

Pathways for Induced Decomposition and Chain Transfer Reactions

Beyond unimolecular thermal decomposition, peroxyesters can undergo induced decomposition, where a free radical attacks the peroxyester molecule, accelerating its breakdown. The O-O bond is susceptible to attack by various radical species (R'•) present in the reaction medium.

R'• + R-C(O)O-O-R'' → R'-O-R'' + R-C(O)O•

This type of reaction becomes more significant at higher peroxide concentrations or in the presence of highly reactive radicals. The newly formed carboxyl radical (R-C(O)O•) can then decarboxylate to form an alkyl radical (R•) and CO₂.

Theoretical and Computational Approaches to Decomposition Mechanism

Theoretical and computational chemistry provides powerful tools for elucidating the complex mechanisms of peroxyester decomposition. nih.gov Methods like Density Functional Theory (DFT) are used to model the potential energy surface of the decomposition reaction. nih.gov

These computational studies can:

Distinguish between mechanistic pathways: By calculating the activation energies for both the one-bond and concerted two-bond scission pathways, researchers can determine the most energetically favorable route. For this compound, such calculations would be expected to confirm that the concerted two-bond scission has a lower activation barrier. nih.gov

Characterize transition states: The geometry and energetic properties of the transition state can be calculated, providing insight into the bond-breaking and bond-forming processes. For a concerted reaction, the transition state would show simultaneous elongation of the O-O and C-C bonds. nih.gov

Analyze solvent effects: Implicit solvent models (like PCM, SMD, or COSMO) or explicit solvent models (QM/MM) can be incorporated into calculations to quantify the influence of the solvent environment on the reaction barriers and mechanism. nih.gov These models can help explain the subtle differences in decomposition rates observed in different solvents and the nature of the solvent cage.

By combining computational results with experimental kinetic data, a comprehensive and detailed understanding of the thermal decomposition of peroxyesters like this compound can be achieved. nih.gov

Radical Generation and Reactivity Profiling from Tert Pentyl 2,2 Dimethylperoxybutyrate

Characterization of Primary Radicals Formed upon Decomposition

The decomposition of tert-pentyl 2,2-dimethylperoxybutyrate is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This bond is the most labile in the molecule, and its scission results in the formation of two primary radical species: a tert-pentyloxy radical and a 2,2-dimethylbutyryloxyl radical.

Decomposition Reaction: this compound → tert-Pentyloxy radical + 2,2-Dimethylbutyryloxyl radical

The formation of these initial radicals is the key step that initiates further chemical reactions. The energy required for this homolytic cleavage can be supplied by heat or ultraviolet light, and the rate of decomposition is highly dependent on temperature and the solvent environment.

| Primary Radical | Chemical Formula | Key Features |

| tert-Pentyloxy radical | C5H11O• | An oxygen-centered radical with the unpaired electron on the oxygen atom. The tert-pentyl group provides some steric bulk. |

| 2,2-Dimethylbutyryloxyl radical | C6H11O2• | An acyloxyl radical where the unpaired electron is delocalized between the two oxygen atoms of the carboxyl group. |

Subsequent Radical Reactions and Secondary Radical Species

The primary radicals generated from the decomposition of this compound are highly reactive and undergo further transformations to produce more stable or reactive secondary radical species.

Decarboxylation: 2,2-Dimethylbutyryloxyl radical → 1,1-Dimethylpropyl radical + CO2

The tert-pentyloxy radical can participate in several reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (like a solvent or a monomer) to form tert-pentyl alcohol.

β-Scission: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. For the tert-pentyloxy radical, β-scission can lead to the formation of an ethyl radical and acetone, or a methyl radical and 2-butanone. The specific pathway can be influenced by reaction conditions.

These subsequent reactions generate a complex mixture of secondary radicals, which then go on to propagate chemical processes like polymerization.

Radical Stability and Stereochemical Aspects

The stability of the various radical species generated plays a crucial role in determining the dominant reaction pathways. The general stability trend for alkyl radicals is tertiary > secondary > primary, which is attributed to hyperconjugation and steric effects. chemistrysteps.com

The 1,1-dimethylpropyl radical formed via decarboxylation is a tertiary radical and is therefore relatively stable.

The stability of the tert-pentyloxy radical is influenced by the electron-donating alkyl groups attached to the carbon bearing the oxygen.

Radical reactions often proceed through planar or rapidly inverting trigonal intermediates. chemistrysteps.comyoutube.com This means that if a radical is formed at a chiral center, it typically leads to a racemic mixture of products, as the subsequent reaction can occur from either face of the planar radical with equal probability. chemistrysteps.com In the context of this compound, the generated radicals are achiral, so stereochemical considerations primarily apply to their subsequent reactions with chiral substrates. The presence of existing chiral centers in a molecule can sometimes influence the stereochemical outcome of a radical reaction at a nearby site, potentially leading to a mixture of diastereomers in unequal amounts. chemistrysteps.com

Experimental Techniques for Radical Detection and Characterization

The direct observation and characterization of transient radical species are challenging due to their short lifetimes and high reactivity. Several advanced spectroscopic techniques are employed for this purpose:

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this is the most direct and powerful method for detecting and studying species with unpaired electrons, such as free radicals. ethernet.edu.etwikipedia.org ESR spectroscopy provides information about the structure, environment, and concentration of radicals. wikipedia.orgyoutube.com To study highly reactive radicals, a technique called spin trapping is often used, where the transient radical reacts with a "spin trap" molecule to form a more stable radical that can be more easily detected by ESR. nih.gove3s-conferences.org

Chemically Induced Dynamic Nuclear Polarization (CIDNP): This technique utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to study radical reactions. nih.govacs.org During certain radical reactions, the nuclear spin states of the products can become non-thermally populated, leading to enhanced absorption or emission lines in the NMR spectrum. nih.govacs.org The analysis of these CIDNP effects can provide detailed mechanistic information about the radical pairs involved in the reaction. nih.govacs.org

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the specific products formed from radical reactions. e3s-conferences.orgnih.govnih.gov By identifying and quantifying the final products, inferences can be made about the intermediate radical species and their reaction pathways.

| Technique | Principle | Information Obtained |

| Electron Spin Resonance (ESR) | Absorption of microwave radiation by unpaired electrons in a magnetic field. wikipedia.org | Direct detection, structure, and concentration of radicals. ethernet.edu.etyoutube.com |

| Spin Trapping | Reaction of a transient radical with a spin trap to form a persistent radical. nih.gov | Identification of short-lived radicals via their stable adducts. |

| Chemically Induced Dynamic Nuclear Polarization (CIDNP) | Non-equilibrium nuclear spin populations in products of radical pair reactions. nih.govacs.org | Mechanistic details of radical pair formation and reaction. nih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture. nih.govnih.gov | Identification and quantification of stable end-products of radical reactions. e3s-conferences.org |

Role of Tert Pentyl 2,2 Dimethylperoxybutyrate in Free Radical Polymerization Initiation

Mechanism of Polymerization Initiation by Peroxyester Radicals

The primary function of tert-Pentyl 2,2-dimethylperoxybutyrate in polymerization is to thermally decompose and generate free radicals, which in turn initiate the polymerization of monomers. The initiation process begins with the homolytic cleavage of the labile oxygen-oxygen (O-O) bond within the peroxyester molecule.

The decomposition mechanism for peroxyesters like this compound can follow two primary pathways, largely influenced by the structure of the ester group:

Single-Bond Scission: The O-O bond breaks first, forming a tert-pentoxy radical and a 2,2-dimethylbutyryloxy radical. The acyloxy radical may then undergo subsequent decarboxylation (loss of CO₂) to form a secondary alkyl radical.

Concerted Two-Bond Scission: The O-O bond and the adjacent carbon-carbon (C-C) bond break simultaneously. This process is generally faster and leads directly to the formation of a tert-pentoxy radical, an alkyl radical, and a molecule of carbon dioxide.

Studies on analogous tert-amyl peroxyesters suggest that the stability of the resulting alkyl radical influences which pathway is dominant. evergreenchemicals.cn For this compound, the decomposition yields a tert-pentoxy radical and a 2,2-dimethylbutyl radical (after decarboxylation of the initially formed 2,2-dimethylbutyryloxy radical). These primary radicals are highly reactive and readily add to the double bond of a monomer molecule (e.g., vinyl chloride or styrene), thereby creating a new, monomer-based radical. youtube.com This event marks the true initiation of a polymer chain, which then propagates by adding subsequent monomer units. arkema.com

The tert-amyloxy radical itself is a relatively weak hydrogen abstractor due to the moderate bond dissociation energy of the resulting tert-amyl alcohol. google.com This characteristic can be advantageous in certain polymerization systems as it reduces the likelihood of chain transfer reactions involving the initiator radical, which can lead to more linear polymer chains. google.comotsukac.co.jp

Initiator Efficiency (f) in Polymerization Systems

Initiator efficiency, denoted by the factor f, is a critical parameter in polymerization kinetics. It represents the fraction of primary radicals generated from the initiator decomposition that successfully start a polymer chain. nouryon.com Not all radicals are effective; some are lost to "wasted" side reactions within the "solvent cage" before they can react with a monomer. These side reactions can include recombination to reform the original initiator or other non-initiating species.

The value of f typically ranges from 0.3 to 0.8 for common initiators. pinpools.com The efficiency is significantly affected by the decomposition mechanism. Concerted two-bond scission can sometimes lead to lower efficiencies due to in-cage reactions between the two different radicals formed simultaneously. nouryon.com The viscosity of the polymerization medium also plays a crucial role; as viscosity increases, the diffusion of radicals out of the solvent cage is hindered, which can decrease initiator efficiency. sigmaaldrich.com

For tert-amyl peroxyesters, the mode of bond scission is a key determinant of efficiency. evergreenchemicals.cn While specific experimental values for the initiator efficiency (f) of this compound are not widely published, it is understood that its efficiency depends on the specific monomer system and reaction conditions such as temperature and solvent viscosity.

Impact of Initiator Concentration on Polymerization Rate and Molecular Weight Distribution

The concentration of this compound has a direct and predictable effect on both the rate of polymerization and the molecular weight of the resulting polymer.

Molecular Weight Distribution: The molecular weight of the polymer is inversely related to the initiator concentration. A higher initiator concentration results in a larger number of polymer chains being initiated simultaneously. Since the total amount of monomer is finite, this leads to shorter average chain lengths and thus a lower average molecular weight. Conversely, a lower initiator concentration produces fewer, longer chains, resulting in a higher average molecular weight. The initiator concentration can therefore be used as a key handle to control the final molecular weight of the polymer. Furthermore, the choice of initiator can influence the breadth of the molecular weight distribution (polydispersity index, PDI). pergan.comarkema.comakzonobel.com Using initiators like tert-amyl peroxides can contribute to a narrower molecular weight distribution. arkema.com

Application in Specific Monomer Systems (e.g., Vinyl Chloride, Styrene)

Tert-amyl peroxyesters, including this compound, are effective initiators for a variety of vinyl monomers due to their decomposition characteristics.

Vinyl Chloride: In the suspension polymerization of vinyl chloride (VC), various peroxyesters are used to control the reaction rate and polymer properties. scispace.comresearchgate.net Patents have noted the use of tert-amyl peroxyesters, such as tert-amyl peroxynedecanoate, for VC polymerization in aqueous suspension, highlighting their utility in this commercially significant process. google.com The choice of initiator is critical in VC polymerization to manage the reaction exotherm and achieve desired polymer characteristics like porosity and molecular weight. pergan.comarkema.com

Styrene (B11656): Peroxyesters are widely used in the suspension polymerization of styrene. nouryon.comharwick.com Technical literature from suppliers indicates that initiators with structures analogous to this compound are used for styrene polymerization at temperatures around 90°C. evergreenchemicals.cnalitapolymer.com The use of specific peroxyesters can offer advantages over more traditional initiators like dibenzoyl peroxide, such as achieving higher molecular weights or reducing polymerization time. evergreenchemicals.cn The selection is often based on achieving a target molecular weight and managing the polymerization rate across different temperature profiles. arkema.com

Acrylics: Tert-amyl peroxides are particularly beneficial in the synthesis of solvent-based acrylic resins. The lower energy radicals they produce are more selective, leading to higher conversion, narrower molecular weight distribution, and a higher solids content in the final resin. arkema.com

Influence of Reaction Conditions (Temperature, Pressure, Monomer Concentration) on Initiator Performance

The performance of this compound is highly dependent on the specific conditions of the polymerization reaction.

Temperature: Temperature is the most critical factor governing the performance of a thermal initiator. The rate of decomposition of the peroxide, and thus the rate of radical generation, increases exponentially with temperature. This rate is commonly characterized by the initiator's half-life (t½), the time required for 50% of the initiator to decompose at a given temperature. pergan.com A suitable initiator must have a half-life that is appropriate for the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction. Using an initiator at a temperature far above its optimal range can lead to excessively rapid decomposition, a burst of initiation at the beginning of the reaction, and potential loss of control. Using it at too low a temperature will result in a polymerization rate that is too slow to be practical.

Interactive Data Table: Half-Life of Structurally Similar tert-Amyl Peroxyesters

The following table provides half-life data for tert-Amyl peroxy-2-ethylhexanoate, a close structural analogue to this compound, illustrating the strong dependence of decomposition rate on temperature.

| Temperature for 10-hr Half-Life | Temperature for 1-hr Half-Life | Temperature for 0.1-hr (6 min) Half-Life |

| 73°C | 91°C | 128°C |

| Data sourced from Pergan GmbH product guide for PEROXAN APO (tert-Amyl peroxy-2-ethylhexanoate). pergan.com |

Pressure: For liquid-phase polymerizations, pressure has a less pronounced effect than temperature but can still be significant, especially in high-pressure processes like polyethylene (B3416737) production. Studies on various tert-amyl peroxyesters have shown that increasing pressure generally leads to a slight decrease in the decomposition rate. evergreenchemicals.cn This is quantified by the activation volume, which is typically small and positive for peroxyester decomposition.

Monomer Concentration: The rate of polymerization is typically first-order with respect to monomer concentration. pinpools.com Therefore, as the polymerization proceeds and monomer is consumed, the rate of reaction naturally decreases. In some systems, particularly at high conversion, the increase in viscosity (gel effect or Trommsdorff effect) can reduce the rate of termination reactions, leading to an autoacceleration of the polymerization rate.

Heterogeneous Polymerization Systems (e.g., Suspension Polymerization)

Suspension polymerization is a widely used industrial process for producing polymers like polyvinyl chloride (PVC) and polystyrene (PS) in the form of beads. scispace.comcompositesone.com In this system, droplets of water-insoluble monomer are dispersed in an aqueous phase with the help of suspending agents. An oil-soluble initiator, such as this compound, is dissolved in the monomer phase. pergan.compinpools.com

Upon heating, the initiator decomposes within each monomer droplet, effectively turning each droplet into a miniature bulk polymerization reactor. The continuous aqueous phase acts as an efficient heat transfer medium, allowing for excellent temperature control of the highly exothermic polymerization reaction, which is a major advantage over bulk polymerization. scispace.com The choice of initiator is critical for controlling the reaction within the droplets to achieve the desired conversion and polymer properties. pergan.comarkema.com The oil-solubility of peroxyesters like this compound makes them ideally suited for this type of process.

Comparative Analysis with Other Peroxyester Initiators

The performance of this compound is best understood by comparing it with other members of the peroxyester family, particularly its tert-butyl analogues.

Decomposition Rate: Detailed kinetic studies have shown that tert-amyl (TA) peroxyesters decompose faster than their corresponding tert-butyl (TB) peroxyesters under identical conditions. evergreenchemicals.cn For example, the decomposition rate constant (k_d) for a TA peroxyester is typically about 20-30% higher than for the equivalent TB peroxyester. This means that to achieve the same rate of decomposition, a TA peroxyester can be used at a slightly lower temperature than its TB counterpart.

Radical Stability and Selectivity: The primary radicals generated from tert-amyl peroxides are considered more selective than those from tert-butyl peroxides. arkema.com The resulting tert-amyloxy radical is less prone to side reactions like hydrogen abstraction compared to the tert-butoxy (B1229062) radical. This increased selectivity can lead to higher initiator efficiency and better polymer properties, such as a narrower molecular weight distribution and reduced branching. google.comarkema.com

Comparison with Diacyl Peroxides: When compared to diacyl peroxides like dibenzoyl peroxide (BPO), peroxyesters like Trigonox 141 (a bifunctional peroxyester) can produce polymers with higher molecular weights at comparable activity levels, or alternatively, allow for a reduction in polymerization time if the same molecular weight is targeted. evergreenchemicals.cnnouryon.com

Advanced Research Topics and Future Perspectives in Peroxyester Chemistry for Polymer Science

Development of Controlled Radical Polymerization Strategies Utilizing Peroxyesters

Conventional free-radical polymerization offers limited control over polymer architecture. In contrast, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.

The direct utilization of tert-Pentyl 2,2-dimethylperoxybutyrate in established CRP methodologies has not been extensively documented in available research. However, peroxyesters can theoretically be adapted for controlled polymerization processes. For instance, in initiator-transfer-terminator (iniferter) systems, the initiator itself can act as a chain transfer agent, leading to a "living" polymerization character. The peroxide bond in this compound could potentially be harnessed in such a manner, or in conjunction with other mediating agents, to control the polymerization of various vinyl monomers. Future research could explore the compatibility and efficiency of this compound in CRP systems, potentially through modification of the peroxyester structure or the polymerization conditions to facilitate a controlled reaction mechanism.

Exploration of Novel Peroxyester Structures for Tailored Polymer Architectures

The chemical structure of the initiator can significantly influence the final properties and architecture of a polymer. By modifying the structure of this compound, it may be possible to synthesize polymers with tailored functionalities and architectures.

Currently, there is no specific information in the public domain regarding the synthesis of novel peroxyester structures derived directly from this compound for the purpose of creating tailored polymer architectures. However, the principles of organic synthesis allow for the conceptualization of such novel structures. For example, functional groups could be introduced into the pentyl or butyrate (B1204436) moiety of the molecule. These functional groups could then serve as sites for post-polymerization modification, allowing for the attachment of other polymer chains to create graft copolymers, or for the introduction of specific chemical functionalities to tune the polymer's properties. Research in this area would involve the synthesis of these novel peroxyesters and the subsequent investigation of their ability to initiate polymerization and influence the resulting polymer's structure and properties.

Mechanistic Insights through Advanced Spectroscopic and Analytical Techniques

Understanding the decomposition kinetics and initiation mechanism of this compound is crucial for its effective application in polymerization. Advanced spectroscopic and analytical techniques are invaluable tools for gaining these insights.

Studies on the thermal decomposition of tert-amyl peroxyesters indicate that the decomposition follows first-order kinetics. The structure of the acyl group significantly influences the decomposition rate. For instance, research on tert-amyl peroxypivalate (TAPP), a structurally related peroxyester, using electrospray ionization mass spectrometry (ESI-MS) for polymer end-group analysis has provided detailed insights into the initiation mechanism of methyl methacrylate (B99206) polymerization. dntb.gov.ua This technique allows for the identification of the fragments of the initiator that actually start the polymer chains.

Future research on this compound could employ a suite of advanced techniques to further elucidate its behavior:

Electron Spin Resonance (ESR) Spectroscopy: To directly detect and identify the radical species generated during the decomposition of the peroxyester and the initial stages of polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed analysis of the polymer structure, including end-group analysis, to understand the initiation pathways and the degree of control over the polymerization.

Chromatographic Techniques (e.g., Gel Permeation Chromatography - GPC): To determine the molecular weight and molecular weight distribution of the resulting polymers, providing a measure of the control achieved during polymerization.

A data table summarizing the decomposition kinetics of related tert-amyl peroxyesters is presented below, offering a predictive basis for the behavior of this compound.

| Peroxyester | Decomposition Rate Constant (k_d) at specific temperature | Activation Energy (Ea) |

| tert-Amyl Peroxyacetate | Data not readily available | Data not readily available |

| tert-Amyl Peroxypivalate | Data not readily available | Data not readily available |

Note: Specific kinetic data for this compound is not available in the searched literature. The table serves as a template for data that would be generated in future mechanistic studies.

Sustainable and Green Chemistry Approaches in Peroxyester Synthesis and Application

The principles of green chemistry are increasingly important in the chemical industry, focusing on the development of environmentally benign processes. The synthesis and application of peroxyesters are areas where green chemistry approaches can have a significant impact.

Traditional synthesis routes for peroxyesters often involve the use of hazardous reagents like acid chlorides. Recent patents describe more environmentally friendly methods for the synthesis of tert-amyl peroxycarboxylates. google.com These methods aim to avoid the use of expensive and corrosive starting materials and reduce the generation of chlorinated waste. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a promising green approach for the synthesis of organic peroxides. dntb.gov.ua Enzymes can operate under mild conditions and exhibit high selectivity, reducing energy consumption and byproduct formation. dntb.gov.ua Future research could focus on developing enzymatic routes for the synthesis of this compound, potentially using lipases or other hydrolases.

In terms of application, the use of sustainable solvents in polymerization processes initiated by peroxyesters is another key area of green chemistry. The development of polymerization systems that utilize water or other environmentally friendly solvents would significantly reduce the environmental footprint of polymer production.

Theoretical and Computational Modeling for Predictive Polymerization Design

Theoretical and computational modeling are powerful tools for understanding and predicting the behavior of chemical systems, including polymerization reactions. These models can accelerate the design of new polymers and processes by reducing the need for extensive experimental work.

For peroxyesters, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as decomposition rates and initiator efficiency based on their molecular structure. While specific QSPR models for this compound are not available, the methodology has been applied to other peroxides.

Computational fluid dynamics (CFD) can be used to model the complex transport phenomena and reaction kinetics in polymerization reactors, including high-pressure systems where peroxyesters are often used as initiators. researchgate.net Such models can help optimize reactor design and operating conditions.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reaction mechanisms of peroxyester decomposition at a molecular level. These calculations can provide insights into bond dissociation energies and the transition states of key reaction steps, which are crucial for understanding the initiation process.

The development of specific computational models for this compound would enable the prediction of its performance as a polymerization initiator under various conditions, facilitating the rational design of polymerization processes to achieve desired polymer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Pentyl 2,2-dimethylperoxybutyrate in academic settings?

- Methodology : The compound can be synthesized via esterification of 2,2-dimethylperoxybutyric acid with tert-pentyl alcohol under controlled acidic or enzymatic catalysis. Key steps include rigorous temperature control (0–5°C) to prevent premature decomposition of the peroxy group and inert atmosphere (N₂/Ar) to avoid oxidation side reactions. Storage should follow protocols for peroxides: dark glass vials at –20°C with desiccants .

- Nomenclature Clarification : Ensure adherence to IUPAC guidelines. "tert-Pentyl" is a deprecated term; the correct substituent name is 2-methylbutan-2-yl .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR : Compare - and -NMR shifts with reference spectra. For example, tert-pentyl substituents typically show a singlet for the central CH group (~1.2 ppm in -NMR) and distinct quaternary carbon signals (~70–80 ppm in -NMR) .

- HRMS : Validate molecular ion peaks (e.g., [M + H]) with calculated masses (e.g., C₁₁H₂₂O₄ requires m/z 218.1518) .

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What computational methods are suitable for modeling this compound’s stability?

- DFT-D Approach : Use dispersion-corrected density functional theory (e.g., B3LYP-D3) with triple-zeta basis sets (def2-TZVP) to account for weak intermolecular interactions and predict bond dissociation energies (BDEs) for the peroxide O–O bond. Adjust fractional coordination numbers (CN) to model environmental effects on stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound’s decomposition pathways?

- Case Study : If experimental activation energies () conflict with computational predictions:

Re-optimize geometry using larger basis sets (def2-QZVP) to reduce basis set superposition errors .

Incorporate three-body dispersion terms (DFT-D3(BJ)) to refine noncovalent interactions in transition states .

Validate with isotopic labeling (e.g., ) to track cleavage sites.

Q. What mechanistic insights explain the dominance of tert-pentyl cation formation during thermal decomposition?

- Hypothesis Testing : The rate-determining step involves heterolytic O–O bond cleavage, stabilized by hyperconjugation (σ→σ* interactions) in the tert-pentyl group. Confirm via:

- Ion Cyclotron Resonance (ICR) : Detect transient cations in gas-phase decomposition.

- Solvent Effects : Compare decomposition rates in polar (stabilizing cations) vs. nonpolar solvents .

Q. How can researchers optimize reaction conditions for this compound in radical-initiated polymerizations?

- Design of Experiments (DoE) :

- Variable Screening : Test initiators (e.g., AIBN, UV light) and temperatures (40–80°C) to balance peroxide half-life and polymerization rate.

- Computational Aid : Use DFT-D3/def2-SVP to model radical initiation barriers and predict optimal initiator-peroxide pairings .

Q. What strategies mitigate analytical interference when detecting this compound in multicomponent mixtures?

- LC-MS/MS Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.